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Compound of Interest

Compound Name: 2-(Trifluoromethyl)quinoxaline

Cat. No.: B128128 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, synthesis,

and applications of 2-(Trifluoromethyl)quinoxaline. The information is intended to support

research and development efforts in medicinal chemistry and materials science.

Core Molecular Structure and Identifiers
2-(Trifluoromethyl)quinoxaline is a heterocyclic compound featuring a quinoxaline core

substituted with a trifluoromethyl group at the 2-position. The quinoxaline structure is a fusion of

a benzene ring and a pyrazine ring. The trifluoromethyl group is a key structural motif in

medicinal chemistry, known for enhancing metabolic stability, lipophilicity, and binding affinity of

molecules to their biological targets.[1][2]

The presence of the electron-withdrawing trifluoromethyl group significantly influences the

electronic properties and reactivity of the quinoxaline ring system.[1] This makes it a valuable

building block for the synthesis of a wide range of biologically active compounds.[3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b128128?utm_src=pdf-interest
https://www.benchchem.com/product/b128128?utm_src=pdf-body
https://www.benchchem.com/product/b128128?utm_src=pdf-body
https://www.benchchem.com/product/b2370063
https://pmc.ncbi.nlm.nih.gov/articles/PMC8877263/
https://www.benchchem.com/product/b2370063
https://www.benchchem.com/product/B1299053
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b128128?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Identifier Value

IUPAC Name 2-(Trifluoromethyl)quinoxaline

CAS Number 148853-42-3[4]

Molecular Formula C₉H₅F₃N₂[4]

Molecular Weight 198.14 g/mol [4]

SMILES String FC(F)(F)c1cnc2ccccc2n1

InChI Key YIQVNKFWTSLVSA-UHFFFAOYSA-N

Physicochemical Properties
The physical and chemical properties of 2-(Trifluoromethyl)quinoxaline are summarized

below. These properties are crucial for its handling, storage, and application in various

experimental settings.

Property Value Source

Physical Form Powder

Melting Point 60-65 °C

Assay Purity 97%

Reactivity and Applications
2-(Trifluoromethyl)quinoxaline serves as a key intermediate in organic synthesis, particularly

in the development of pharmaceutical agents. The trifluoromethyl group enhances the

lipophilicity and metabolic stability of derivative compounds.[1] Quinoxaline derivatives, in

general, exhibit a broad spectrum of biological activities, including antimicrobial, anticancer,

antiviral, and anti-inflammatory properties.[2][5][6][7][8][9]

The introduction of a trifluoromethyl group into the quinoxaline scaffold has been shown to

significantly increase anti-mycobacterial activity in certain derivatives.[2] Furthermore,

derivatives of 2-(Trifluoromethyl)quinoxaline are explored as kinase inhibitors, which are

relevant for treating cancers and autoimmune disorders.[1] For instance, related compounds
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have been identified as inhibitors of type III receptor tyrosine kinases like c-KIT, PDGFR, and

FLT3.[1]

Logical Relationship: From Core Structure to Biological
Activity
The following diagram illustrates the logical progression from the core chemical structure to its

potential therapeutic applications, driven by the key functional groups.

Features

Properties

Activities

2-(Trifluoromethyl)quinoxaline
Core Structure

Key Structural Features

Quinoxaline Scaffold Trifluoromethyl (-CF3) Group

Enhanced Physicochemical
& Pharmacokinetic Properties

Diverse Biological Activities Increased Lipophilicity Metabolic Stability Altered Electronic Profile

Therapeutic Applications Antimicrobial Anticancer Antiviral Kinase Inhibition

Click to download full resolution via product page

Structure-Activity Relationship Flowchart.
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Experimental Protocols
Synthesis of 2-(Trifluoromethyl)quinoxaline
A common method for the synthesis of quinoxaline derivatives involves the condensation of an

o-phenylenediamine with a 1,2-dicarbonyl compound.[10] For 2-(Trifluoromethyl)quinoxaline,

a plausible synthetic route would involve the reaction of o-phenylenediamine with a

trifluoromethyl-containing 1,2-dicarbonyl equivalent.

Materials:

o-Phenylenediamine

3,3,3-Trifluoropyruvaldehyde (or a suitable precursor/equivalent)

Ethanol or Acetic Acid (as solvent)

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-

phenylenediamine (1 equivalent) in the chosen solvent (e.g., ethanol).

Under an inert atmosphere, add the 3,3,3-trifluoropyruvaldehyde equivalent (1 to 1.1

equivalents) to the solution.

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer

Chromatography (TLC).

Upon completion, allow the mixture to cool to room temperature.

Remove the solvent under reduced pressure using a rotary evaporator.

The crude product can be purified by recrystallization from a suitable solvent (e.g.,

ethanol/water mixture) or by column chromatography on silica gel to yield pure 2-
(Trifluoromethyl)quinoxaline.
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Synthesis Workflow Diagram
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General synthesis workflow for 2-(Trifluoromethyl)quinoxaline.
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Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:

Prepare a sample by dissolving approximately 5-10 mg of purified 2-
(Trifluoromethyl)quinoxaline in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an

NMR tube.

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using a standard NMR spectrometer (e.g., 400 MHz or

higher).

For ¹H NMR, expect signals in the aromatic region (approx. 7.5-9.5 ppm).

For ¹⁹F NMR, a singlet corresponding to the -CF₃ group is expected.

For ¹³C NMR, signals for the aromatic carbons and the carbon of the trifluoromethyl group

(as a quartet due to C-F coupling) would be observed.

Mass Spectrometry (MS):

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or

acetonitrile).

Analyze the sample using an electrospray ionization (ESI) mass spectrometer.

The expected molecular ion peak [M+H]⁺ would be observed at m/z 199.14.

Safety Information
2-(Trifluoromethyl)quinoxaline is classified as hazardous. Researchers must handle this

compound with appropriate personal protective equipment (PPE) in a well-ventilated fume

hood.
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Hazard Information Details

GHS Pictograms

Signal Word Danger

Hazard Statements

H301: Toxic if swallowed. H315: Causes skin

irritation. H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Precautionary Statements
P261, P264, P271, P301 + P310, P302 + P352,

P305 + P351 + P338

Target Organs Respiratory system

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to 2-
(Trifluoromethyl)quinoxaline]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b128128#structure-and-properties-of-2-trifluoromethyl-
quinoxaline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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